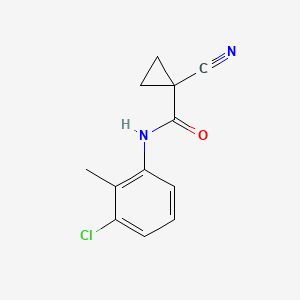
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-bromo-2-(3,5-difluorophenyl)acetate” is a chemical compound with the CAS Number: 557798-60-4 . It has a molecular weight of 265.05 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 265.05 . Unfortunately, other physical and chemical properties were not found in the web search results.Scientific Research Applications
Synthesis of Photochromic Compounds
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate plays a role in the synthesis of photochromic compounds. One study involved synthesizing a novel photochromic dithienylethene compound by reacting 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene with perfluorocyclopentene. This compound showed interesting photochromic behavior and was characterized by various methods like IR, NMR, and MS (Liu, Yang, & Yu, 2008).
Green Chemistry and Synthesis of Substituted Hydroxy Acetophenones
In a different context, related compounds to this compound were synthesized through environmentally friendly methods. 5-Methyl-, chloro-, and bromo-substituted 2-hydroxy-acetophenones were synthesized using acetic anhydride and Fries rearrangement, highlighting the green chemistry approach (Gao, 2014).
Organic Experiment Design in Education
This compound's derivative, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, was used in an educational context. An undergraduate course in Organic Chemistry Experiments employed this compound to enhance students' interest in scientific research and experimental skills (W. Min, 2015).
Study of Nitration Reactions
Nitration reactions of related thiophene compounds, such as 5-bromo-2-cyclopropylthiophene, were studied to understand the transformations during nitration with nitric acid in acetic anhydride. These studies contribute to a deeper understanding of chemical reactions and molecular transformations (Mochalov et al., 1981).
Synthesis of Fluorine-Containing Organic Compounds
Research has also explored the synthesis of fluorine-containing organic compounds using derivatives similar to this compound. For example, 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride was synthesized, highlighting the utility of such compounds in producing structurally complex and potentially useful organic molecules (Cheng Chuan, 2011).
Mechanism of Action
Target of Action
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a chemical compound with the CAS Number: 557798-60-4
Mode of Action
For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the bromoacetate acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling, it could be involved in the synthesis of various organic compounds .
Result of Action
As a bromoacetate, it may be involved in the formation of new carbon-carbon bonds through reactions like the Suzuki–Miyaura cross-coupling . This could potentially lead to the synthesis of various organic compounds.
properties
IUPAC Name |
methyl 2-bromo-2-(3,5-difluorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNOIMBODCNIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
557798-60-4 |
Source


|
| Record name | methyl 2-bromo-2-(3,5-difluorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)


![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)

![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)


![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)
![(3aS,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2379527.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379531.png)
![tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate](/img/structure/B2379535.png)
![3-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2379536.png)